molecular formula C22H31N3O2S B2487898 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone CAS No. 2034201-62-0

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2487898
CAS No.: 2034201-62-0
M. Wt: 401.57
InChI Key: CONGLJXIRUOSQB-UHFFFAOYSA-N
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Description

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone , identified by its CAS number 1251268-90-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

Chemical Structure
(Placeholder for actual chemical structure)

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . GPCRs are crucial in mediating cellular responses to a wide variety of stimuli. The compound's unique structure allows it to modulate signaling pathways associated with these receptors, potentially influencing physiological processes such as neurotransmission and inflammation.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, which is critical for eliminating cancerous cells.

3. Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This could have implications for the treatment of neuropsychiatric disorders.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates neurotransmitter receptor activity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University assessed the antimicrobial efficacy of related compounds in a series of hemolysis assays. The results indicated that at concentrations above 50 μM, significant inhibition of bacterial secretion was observed, highlighting the potential for therapeutic applications in infectious diseases .

Case Study 2: Cancer Cell Line Testing
In a separate investigation, the cytotoxic effects were evaluated on various cancer cell lines, including breast and prostate cancer models. The compound demonstrated an IC50 value indicating effective growth inhibition at low micromolar concentrations, suggesting its viability as a lead compound for further drug development .

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-22(2,3)28-15-16-9-6-7-13-24(16)20(26)18-11-8-14-25(18)21-23-17-10-4-5-12-19(17)27-21/h4-5,10,12,16,18H,6-9,11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONGLJXIRUOSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.